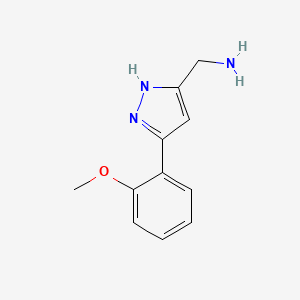

(3-(2-methoxyphenyl)-1H-pyrazol-5-yl)methanamine

Description

The compound (3-(2-methoxyphenyl)-1H-pyrazol-5-yl)methanamine features a pyrazole core substituted at the 3-position with a 2-methoxyphenyl group and a primary amine (-CH2NH2) at the 5-position. Its molecular formula is C11H13N3O, with a molecular weight of 203.25 g/mol. The 2-methoxy group confers electron-donating properties, influencing both reactivity and binding interactions.

Properties

Molecular Formula |

C11H13N3O |

|---|---|

Molecular Weight |

203.24 g/mol |

IUPAC Name |

[3-(2-methoxyphenyl)-1H-pyrazol-5-yl]methanamine |

InChI |

InChI=1S/C11H13N3O/c1-15-11-5-3-2-4-9(11)10-6-8(7-12)13-14-10/h2-6H,7,12H2,1H3,(H,13,14) |

InChI Key |

KLPUZLUHDDGWMD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1C2=NNC(=C2)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(2-methoxyphenyl)-1H-pyrazol-5-yl)methanamine typically involves the following steps:

Formation of the Pyrazole Ring: The initial step involves the cyclization of a hydrazine derivative with an appropriate diketone or α,β-unsaturated carbonyl compound to form the pyrazole ring.

Substitution with Methoxyphenyl Group: The pyrazole ring is then subjected to electrophilic aromatic substitution to introduce the methoxyphenyl group at the 3-position.

Introduction of Methanamine Group: Finally, the methanamine group is introduced via nucleophilic substitution or reductive amination.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Nucleophilic Reactions at the Amine Group

The primary amine (–CH<sub>2</sub>NH<sub>2</sub>) undergoes classic nucleophilic reactions:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form secondary amines. For example, treatment with CH<sub>3</sub>I in ethanol yields N-methyl derivatives.

-

Acylation : Forms amides when treated with acyl chlorides (e.g., acetyl chloride) under basic conditions.

-

Schiff Base Formation : Condenses with aldehydes/ketones (e.g., benzaldehyde) to produce imines, useful in synthesizing heterocyclic frameworks .

Key Reaction Conditions :

Electrophilic Substitution on the Pyrazole Ring

The pyrazole ring’s electron-deficient C-4 position is susceptible to electrophilic attack. The 2-methoxyphenyl group modulates electronic effects:

-

Nitration : Occurs at C-4 with HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, yielding 4-nitro derivatives .

-

Halogenation : Bromine in acetic acid selectively substitutes C-4, forming 4-bromo-pyrazole analogs .

Electronic Influence :

-

The methoxy group at the phenyl ring’s ortho position induces steric hindrance, reducing reactivity at C-3/C-5 .

-

Substituent effects correlate with Hammett constants (σ<sub>para</sub> = –0.27 for OMe), favoring electrophilic substitution at C-4 .

Acid-Base Behavior

-

Protonation : The pyrazole NH (pKa ~14) deprotonates under strongly basic conditions (e.g., NaOH), forming a resonance-stabilized anion .

-

Amine Protonation : The aliphatic amine (pKa ~10.5) protonates in acidic media, enhancing water solubility.

Stability Note : Deprotonation at NH under extreme basicity (>pH 12) risks pyrazole ring-opening via C–N cleavage .

Cyclization and Condensation Reactions

The amine group facilitates cyclocondensation:

-

Heterocycle Synthesis : Reacts with β-ketoesters (e.g., ethyl acetoacetate) to form pyrazolo[1,5-a]pyrimidines, bioactive scaffolds .

-

Metal Complexation : Binds transition metals (e.g., Cu<sup>2+</sup>) via the amine and pyrazole N-atoms, forming coordination polymers .

Oxidation and Reductive Pathways

-

Oxidation : The amine oxidizes to a nitro group (H<sub>2</sub>O<sub>2</sub>/FeCl<sub>3</sub>) but requires controlled conditions to avoid overoxidation.

-

Reduction : Catalytic hydrogenation (H<sub>2</sub>/Pd-C) reduces the pyrazole ring’s double bonds, yielding tetrahydropyrazole derivatives .

Critical Structural Insights

Scientific Research Applications

(3-(2-methoxyphenyl)-1H-pyrazol-5-yl)methanamine: has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

Industry: It is used in the development of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of (3-(2-methoxyphenyl)-1H-pyrazol-5-yl)methanamine involves its interaction with specific molecular targets and pathways. The methoxyphenyl group can interact with hydrophobic pockets in proteins, while the pyrazole ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Key Observations :

Physicochemical and Pharmacokinetic Properties

Key Observations :

Key Observations :

- Fluorinated derivatives () are often prioritized for CNS targets due to enhanced stability and bioavailability .

Biological Activity

(3-(2-methoxyphenyl)-1H-pyrazol-5-yl)methanamine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound's structure, characterized by a pyrazole ring substituted with a methoxyphenyl group, positions it as a potential candidate for various therapeutic applications, including anticancer and anti-inflammatory effects.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the condensation of appropriate precursors, leading to the formation of the pyrazole ring. The incorporation of the methoxy group enhances its lipophilicity and may influence its biological interactions.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with a similar 1H-pyrazole scaffold exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that related pyrazole compounds can inhibit the growth of lung, breast, and prostate cancer cells, with IC50 values ranging from 4.66 µM to 113.70 µM depending on the specific derivative and cell line tested .

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | RKO | TBD |

| 4-Aryl-3-(4-methoxyphenyl)-1H-pyrazole | MCF7 | 4.66 |

| 1-Aryl-1H-pyrazole derivatives | PC3 | 49.79 |

Anti-inflammatory Activity

Pyrazole derivatives are also known for their anti-inflammatory properties. Studies indicate that these compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory process. The presence of specific substituents on the pyrazole ring can enhance this activity, making them suitable candidates for developing non-steroidal anti-inflammatory drugs (NSAIDs) .

Table 2: Inhibition of COX Enzymes by Pyrazole Derivatives

Antioxidant Activity

The antioxidant properties of pyrazole derivatives are attributed to their ability to scavenge free radicals and inhibit lipid peroxidation. Compounds similar to this compound have shown promising results in reducing oxidative stress in various biological models .

The mechanisms underlying the biological activity of this compound are multifaceted:

- Cell Cycle Arrest : Certain pyrazole derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.

- Enzyme Inhibition : The inhibition of cyclooxygenase enzymes contributes to their anti-inflammatory effects.

- Antioxidant Mechanisms : These compounds may enhance endogenous antioxidant defenses or directly neutralize reactive oxygen species.

Case Studies

A recent study evaluated various pyrazole derivatives, including those structurally related to this compound, for their anticancer efficacy against multiple cell lines. The findings indicated that modifications in the phenyl substituent significantly affected the cytotoxicity profiles, highlighting the importance of structural optimization in drug design .

Q & A

Q. What are the common synthetic routes for (3-(2-methoxyphenyl)-1H-pyrazol-5-yl)methanamine?

The compound is typically synthesized via cyclization or condensation reactions. For example, pyrazole derivatives are often prepared by reacting substituted propenones with hydrazine derivatives in ethanol or acetic acid under reflux conditions . A modified Baker-Venkataram rearrangement can also generate intermediates, followed by reaction with phenylhydrazine to form the pyrazole core . Key steps include purification via silica gel chromatography and recrystallization to isolate the final product.

Q. How is the crystal structure of this compound determined using X-ray crystallography?

X-ray diffraction data are collected using single crystals, and refinement is performed with programs like SHELXL . The pyrazole ring's dihedral angles with substituents (e.g., methoxyphenyl groups) are analyzed to understand molecular geometry . Hydrogen bonding interactions (e.g., O–H⋯N) are identified to explain crystal packing stability.

Q. What safety precautions are recommended when handling this compound?

Use full-body protective clothing and respiratory equipment (e.g., P95 respirators for low exposure; OV/AG/P99 for higher concentrations) to avoid inhalation or skin contact. Ensure proper ventilation and prevent drainage contamination, as toxicity data are limited .

Q. What spectroscopic methods are used to characterize this compound?

Infrared (IR) spectroscopy identifies functional groups (e.g., NH₂ stretches), while nuclear magnetic resonance (NMR) confirms substituent positions and purity. Mass spectrometry (MS) determines molecular weight. Elemental analysis validates stoichiometry .

Q. How is the purity of the compound assessed after synthesis?

High-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) monitors reaction progress. Purity is quantified via melting point analysis and elemental composition verification .

Advanced Research Questions

Q. How can researchers investigate the compound's potential as a CYP450 inhibitor?

Use human liver microsomes to assess metabolism. Compare inhibition potency against isoforms like CYP2A6 using selective inhibitors (e.g., tranylcypromine) as controls. Measure IC₅₀ values via fluorometric or spectrophotometric assays . Structural analogs with pyrazole scaffolds have shown CYP2A6 inhibition, suggesting a potential mechanism .

Q. What strategies are employed to resolve contradictions in reported bioactivity data?

Replicate assays under standardized conditions (e.g., fixed concentrations, cell lines). Perform structure-activity relationship (SAR) studies by synthesizing analogs (e.g., varying substituents on the methoxyphenyl group) to isolate contributing factors . Cross-validate findings using orthogonal assays (e.g., in vitro enzyme inhibition vs. cellular efficacy).

Q. How can computational modeling predict the compound's interactions with biological targets?

Molecular docking (e.g., AutoDock Vina) identifies binding poses in enzyme active sites. Density functional theory (DFT) calculates electronic properties influencing reactivity. ADMET prediction tools (e.g., SwissADME) evaluate pharmacokinetic profiles .

Q. What challenges arise in refining the crystal structure, and how are they addressed?

Twinning or low-resolution data complicate refinement. SHELXL’s twin refinement tools and high-resolution datasets improve accuracy. Hydrogen atom positions are refined using riding models, while disordered moieties are modeled with occupancy constraints .

Q. How to design toxicity studies given limited existing data?

Prioritize in vitro assays (e.g., MTT for cytotoxicity, Ames test for mutagenicity). For in vivo studies, use acute toxicity models (rodents) with dose escalation. Monitor biomarkers like liver enzymes (ALT/AST) and histopathology. Cross-reference structurally related compounds for hazard prediction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.